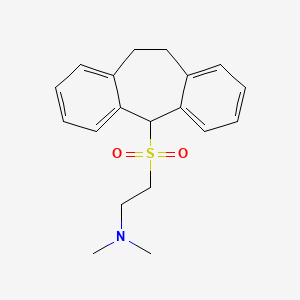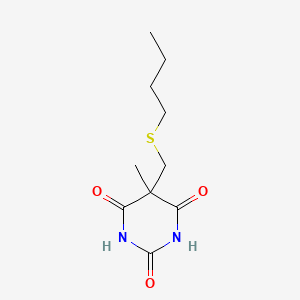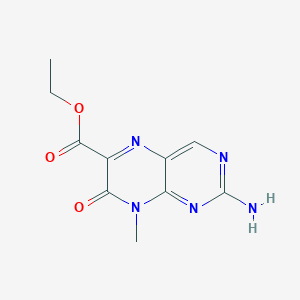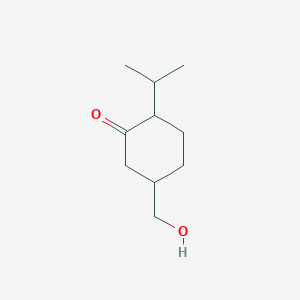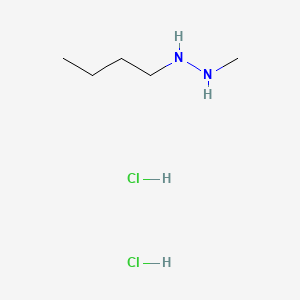
1-Butyl-2-methylhydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-methylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a derivative of hydrazine, characterized by the presence of butyl and methyl groups attached to the hydrazine backbone. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methylhydrazine dihydrochloride typically involves the reaction of butylhydrazine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2-methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions include hydrazones, azines, primary amines, and various substituted hydrazine derivatives .
Applications De Recherche Scientifique
1-Butyl-2-methylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-methylhydrazine dihydrochloride involves its reactivity with various biological and chemical targets. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates, such as free radicals, which can interact with biomolecules like DNA and proteins. These interactions can lead to modifications in molecular structure and function, making the compound useful in studying biochemical pathways and mechanisms .
Comparaison Avec Des Composés Similaires
- 1,2-Dimethylhydrazine dihydrochloride
- 1-Butylhydrazine
- 2-Methylhydrazine
Comparison: 1-Butyl-2-methylhydrazine dihydrochloride is unique due to the presence of both butyl and methyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1,2-Dimethylhydrazine dihydrochloride lacks the butyl group, resulting in different chemical behavior and applications. Similarly, 1-Butylhydrazine and 2-Methylhydrazine have only one substituent group, limiting their versatility compared to this compound .
Propriétés
Numéro CAS |
73454-79-2 |
|---|---|
Formule moléculaire |
C5H16Cl2N2 |
Poids moléculaire |
175.10 g/mol |
Nom IUPAC |
1-butyl-2-methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-4-5-7-6-2;;/h6-7H,3-5H2,1-2H3;2*1H |
Clé InChI |
JAPZCEXHDHLZSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNNC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
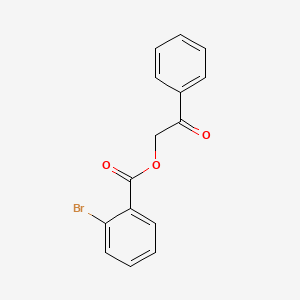

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
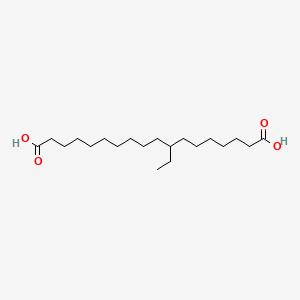
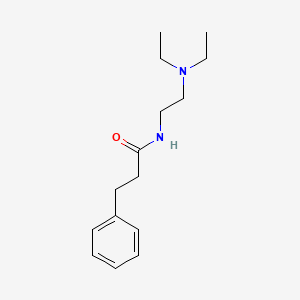
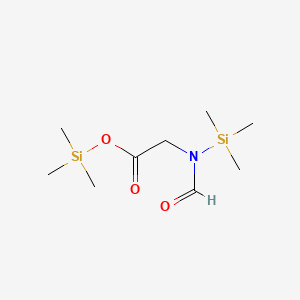
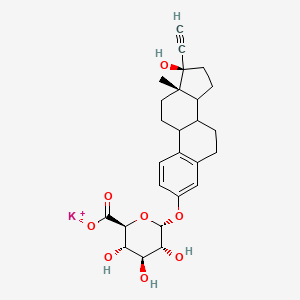
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)
